molecular formula C10H19NO3S B2745983 (2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid CAS No. 1608817-19-1

(2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid

Cat. No. B2745983
CAS RN: 1608817-19-1
M. Wt: 233.33
InChI Key: LTSSEGHIHMPQQT-VIFPVBQESA-N
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Description

(2S)-3-Methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid, also known as methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is widely used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been used to study the role of glutamine in various biological processes and to investigate the mechanisms of action of different drugs.

Scientific Research Applications

Biofuel Production and Microbial Engineering

Research into the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, has potential applications in biofuel production. These chemicals are considered as a class of biofuels and are produced as natural by-products of microbial fermentations. Metabolic engineering efforts aim to enhance the production titer and yield of these compounds through microbial strains, indicating a significant promise for the development of efficient biofuel production processes (Cann & Liao, 2009).

Chemical Synthesis and Analysis

The separation of positional isomers, including those related to butanoic acid, is critical in chemical analysis and has implications in studying wine flavor and other applications. Shape-selective stationary phase columns in chromatography have been utilized to achieve the separation of methyl-substituted isomers, demonstrating the utility of chemical analysis techniques in distinguishing closely related compounds (Shao & Marriott, 2003).

Advanced Materials and Catalysis

Research in the synthesis of functional materials and catalysts often involves the use of complex organic compounds. For instance, the development of acidic ionic liquids for improved alkylation processes in producing alkylates from butene and isobutane showcases the application of chemical engineering and materials science in creating more efficient and sustainable industrial processes (Tang, Scurto, & Subramaniam, 2009).

Molecular Imaging and Drug Development

The synthesis of compounds for molecular imaging and pharmaceutical applications highlights the intersection of organic chemistry and biomedical research. For example, the development of radiolabeled analogs for positron emission tomography (PET) studies involves complex organic synthesis routes, including those for targeting, binding, and accumulation within cells undergoing apoptotic cell death. This research avenue demonstrates the potential for using advanced chemical synthesis techniques in the development of diagnostic tools and treatments (Basuli et al., 2012).

properties

IUPAC Name

(2S)-3-methyl-2-(4-methylsulfanylbutanoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-7(2)9(10(13)14)11-8(12)5-4-6-15-3/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSSEGHIHMPQQT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1608817-19-1
Record name (2S)-3-methyl-2-[4-(methylsulfanyl)butanamido]butanoic acid
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